molecular formula C26H31N5O2 B2470410 N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide CAS No. 922038-40-2

N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide

Cat. No.: B2470410
CAS No.: 922038-40-2
M. Wt: 445.567
InChI Key: HOLPWRKVASYAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide is a chemical compound supplied for research and development purposes. It is identified with the CAS Number 922038-40-2 and has a molecular formula of C26H31N5O2, corresponding to a molecular weight of 445.5566 g/mol . Its structure features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a scaffold of significant interest in medicinal chemistry due to its potential for modulating various biological targets. The molecule is further substituted with a 2-methylbenzyl group and is linked to an adamantane-1-carboxamide moiety via an ethyl chain . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Specific data on its mechanism of action, biological activity, and primary research applications is not currently available in the public domain. Researchers are encouraged to consult the scientific literature for insights into related pyrazolopyrimidinone and adamantane-containing compounds to hypothesize potential research pathways. The compound is available in various milligram quantities to support ongoing scientific investigations .

Properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2/c1-17-4-2-3-5-21(17)15-30-16-28-23-22(24(30)32)14-29-31(23)7-6-27-25(33)26-11-18-8-19(12-26)10-20(9-18)13-26/h2-5,14,16,18-20H,6-13,15H2,1H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLPWRKVASYAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide typically involves multiple steps. One common approach includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]

Biological Activity

N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)adamantane-1-carboxamide, also known by its CAS number 922038-40-2, is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H31N5O2C_{26}H_{31}N_{5}O_{2} with a molecular weight of 445.6 g/mol. The structure features an adamantane core linked to a pyrazolo[3,4-d]pyrimidine moiety, which is known for its therapeutic potential.

PropertyValue
CAS Number 922038-40-2
Molecular Formula C26H31N5O2
Molecular Weight 445.6 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Research indicates that it may inhibit specific kinases involved in cancer cell proliferation and survival. The pyrazolo[3,4-d]pyrimidine structure is particularly noted for its role in modulating enzymatic activity related to tumor growth.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
    • A549 (lung cancer) : IC50 values indicate potent inhibition of cell growth.
    • MCF-7 (breast cancer) : Demonstrated significant apoptosis induction.
    Cell LineIC50 (µM)Mechanism of Action
    A54926Induction of apoptosis
    MCF-70.46Inhibition of cell proliferation
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of the compound in reducing tumor size and improving survival rates. The results showed a marked decrease in tumor growth compared to control groups.

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

Recent advancements in drug design have incorporated this compound into larger frameworks aimed at developing multi-targeted therapies for cancer treatment:

  • Study by Wei et al. (2022) : This study focused on the synthesis and evaluation of pyrazole derivatives for anticancer activity. The findings suggested that compounds similar to this compound showed promising results against A549 cells with an IC50 comparable to established chemotherapeutics .

Comparison with Similar Compounds

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyrimidine 5-(2-methylbenzyl), 4-oxo, adamantane C₂₆H₂₉N₅O₂ (calc.) ~430 (calc.) High lipophilicity, rigid adamantane
(1s,3s)-N-(2-(5-(3-fluorobenzyl)-4-oxo-...)adamantane-1-carboxamide Pyrazolo[3,4-d]pyrimidine 5-(3-fluorobenzyl), stereospecific Not provided Not provided Fluorine-enhanced binding, stereochemistry
N-[2-(4-fluorophenyl)-5-oxo-...thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide Thieno[3,4-c]pyrazole 4-fluorophenyl, adamantane C₂₂H₂₄FN₃O₂S 413.51 Sulfur-containing core, high purity
950124-74-0 () Thieno[2,3-d]pyrimidine 4-oxo, dimethoxy-methylphenyl C₁₈H₁₉N₃O₃S 357.43 Polar substituents, reduced lipophilicity

Research Findings and Implications

  • Adamantane Moiet : Present in all compounds, it likely enhances blood-brain barrier penetration and metabolic stability .
  • Fluorine Substitutions : Improve target affinity and resistance to oxidative metabolism (e.g., and ) .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction steps?

The synthesis typically involves multi-step pathways:

  • Core formation : Cyclization of precursors (e.g., pyrazolo[3,4-d]pyrimidin-4-one) under alkaline conditions, as seen in analogous adamantane-carboxamide syntheses .
  • Functionalization : Alkylation or coupling reactions to introduce the 2-methylphenylmethyl and adamantane-carboxamide groups. Key reagents include α-halogenoalkanes and catalysts like triethylamine .
  • Purification : Recrystallization from solvents such as n-butanol or dioxane/water mixtures to achieve >95% purity . Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize yields by adjusting solvent polarity (e.g., ethanol vs. DMSO) .

Q. How is the molecular structure confirmed, and what analytical techniques are essential?

Structural validation relies on:

  • Spectroscopy : ¹H/¹³C NMR to identify proton environments (e.g., adamantane CH₂ groups at δ 1.6–2.1 ppm) and carbonyl signals (C=O at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected m/z ~480–500 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (if crystalline) .

Q. What are the primary biological targets or mechanisms proposed for this compound?

While specific data for this compound is limited, structural analogs suggest:

  • Enzyme Inhibition : Interaction with kinase or protease active sites via the pyrazolo-pyrimidine core .
  • Receptor Modulation : Adamantane derivatives often target G-protein-coupled receptors (GPCRs) or neurotransmitter transporters . Methodological Tip: Use in vitro assays (e.g., fluorescence polarization) to quantify binding affinity (IC₅₀) and selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Key factors include:

  • Catalyst Selection : Triethylamine or DMAP for nucleophilic substitutions .
  • Temperature Control : Maintain 60–80°C during cyclization to prevent decomposition .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrophobic intermediates . Data Conflict: Conflicting reports on optimal reaction times (1–24 hours) suggest substrate-specific optimization .

Q. How should researchers address discrepancies in reported biological activity data?

Example contradictions:

  • Variability in IC₅₀ values : May arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using standardized protocols (e.g., Eurofins Panlabs) .
  • Thermal Stability : Some studies report decomposition at >150°C, while others note stability up to 200°C. Perform differential scanning calorimetry (DSC) under inert atmospheres .

Q. What advanced analytical methods resolve challenges in metabolite identification?

  • LC-MS/MS : For detecting phase I/II metabolites in hepatocyte incubations .
  • Isotopic Labeling : Use ¹⁴C-labeled adamantane moieties to track metabolic pathways .

Experimental Design & Data Analysis

Q. What strategies improve the compound’s stability in formulation studies?

  • Lyophilization : Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose) .
  • Excipient Screening : Test cyclodextrins for enhancing solubility while preventing aggregation .

Q. How can pharmacokinetic (PK) parameters be accurately modeled?

  • In Vivo Studies : Administer 10 mg/kg intravenously in rodent models; collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .
  • Compartmental Modeling : Use WinNonlin® to calculate AUC, Cₘₐₓ, and t₁/₂. Compare with allometric scaling predictions .

Q. What structure-activity relationship (SAR) insights guide further derivatization?

  • Critical Substituents : The 2-methylphenyl group enhances lipophilicity (logP ~3.5), while adamantane improves blood-brain barrier penetration .
  • Modification Sites : Replace the pyrimidin-4-one with a thione to assess redox activity .

Q. What computational methods predict toxicity profiles?

  • In Silico Tools : Use Derek Nexus for hepatotoxicity alerts and SwissADME for bioavailability radar plots .
  • In Vitro Assays : Ames test for mutagenicity and hERG inhibition screening to prioritize in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.